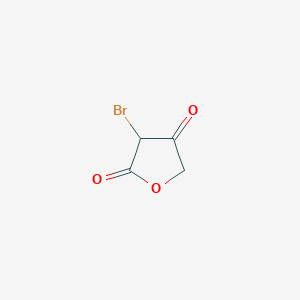
3-bromofuran-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromofuran-2,4(3H,5H)-dione is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromofuran-2,4(3H,5H)-dione typically involves the bromination of furan-2,4-dione. One common method is as follows:
Starting Material: Furan-2,4-dione.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromofuran-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form furan-2,4-dione derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex furan derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted furan-2,4-dione derivatives.
Reduction: Formation of reduced furan derivatives.
Oxidation: Formation of oxidized furan derivatives.
Scientific Research Applications
3-Bromofuran-2,4(3H,5H)-dione has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-bromofuran-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules, potentially leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
3-Chlorofuran-2,4(3H,5H)-dione: Similar structure but with a chlorine atom instead of bromine.
3-Iodofuran-2,4(3H,5H)-dione: Similar structure but with an iodine atom instead of bromine.
Furan-2,4-dione: The parent compound without any halogen substitution.
Uniqueness
3-Bromofuran-2,4(3H,5H)-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Biological Activity
3-Bromofuran-2,4(3H,5H)-dione, also known by its CAS number 1192-50-3, is a brominated derivative of furan-2,4-dione. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and anticancer research. The following sections provide a comprehensive overview of its biological activity, including case studies and detailed research findings.
- Molecular Formula : C₄H₃BrO₂
- Molecular Weight : Approximately 176.95 g/mol
- Appearance : Pale yellow solid
- Reactivity : High due to the presence of both bromine and carbonyl groups
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It has been specifically studied against various fungal pathogens:
- Botrytis cinerea : This compound demonstrated notable efficacy in inhibiting the growth of B. cinerea, a common plant pathogen responsible for gray mold disease. The minimum inhibitory concentration (MIC) was found to be effective at concentrations lower than 100 μg/mL .
Table 1: Antifungal Activity Against Various Pathogens
Anticancer Potential
The anticancer potential of this compound has also been explored through various studies. Its derivatives have shown promise in targeting cancer cells effectively.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM across different cancer cell types. Notably, it was more effective against breast cancer cells compared to others .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in growth and proliferation pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer studies, it was observed that treatment with this compound led to increased markers of apoptosis in affected cells.
Properties
Molecular Formula |
C4H3BrO3 |
|---|---|
Molecular Weight |
178.97 g/mol |
IUPAC Name |
3-bromooxolane-2,4-dione |
InChI |
InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h3H,1H2 |
InChI Key |
NQUQLVPYLYIBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















